molecular formula C14H10BrF3O2 B6333325 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene CAS No. 647856-30-2

1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene

Cat. No.: B6333325
CAS No.: 647856-30-2
M. Wt: 347.13 g/mol
InChI Key: PWFFPYUIVYGPQD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring, followed by bromination and benzyloxylation. One common method involves the trifluoromethoxylation of a suitable precursor, such as a phenol derivative, using reagents like trifluoromethyl iodide and a base. The resulting trifluoromethoxy compound is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS). Finally, the benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group, while the trifluoromethoxy group remains relatively inert under mild conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide (DMF).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzene derivatives.

    Oxidation Products: Benzoyl derivatives.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-bromo-4-(trifluoromethoxy)benzene
  • 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene
  • 4-(Trifluoromethoxy)benzyl bromide

Comparison: 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

4-bromo-1-phenylmethoxy-2-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O2/c15-11-6-7-12(13(8-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFFPYUIVYGPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738825
Record name 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647856-30-2
Record name 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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